molecular formula C7H14O B2676460 4,4-Dimethylpent-1-en-3-ol CAS No. 24580-44-7

4,4-Dimethylpent-1-en-3-ol

Cat. No.: B2676460
CAS No.: 24580-44-7
M. Wt: 114.188
InChI Key: CXZYULDCQRMQIQ-UHFFFAOYSA-N
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Description

4,4-Dimethylpent-1-en-3-ol (CAS: N/A) is a chiral allylic alcohol characterized by a terminal alkene and a tertiary alcohol group at the 3-position. It serves as a critical intermediate in organic synthesis, particularly in kinetic resolution studies and enantioselective epoxidation reactions . Its racemic form (rac-3d) is synthesized via Claisen-Schmidt condensation or Grignard-based methods, with yields monitored by gas chromatography (GC) . The compound’s stereochemical purity is essential for applications in asymmetric catalysis and pharmaceuticals. Notably, its derivative, (E)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-dimethylpent-1-en-3-ol (Stiripentol, CAS: 49763-96-4), is an FDA-approved antiepileptic drug .

Key physical properties include:

  • Molecular formula: C₇H₁₄O
  • 1H-NMR (CDCl₃): δ 0.91 (s, 9H, tert-butyl), 3.75 (dt, J=6.7 Hz, 1H, -OH), 5.14–5.26 (m, 2H, alkene), 5.93 (ddd, J=17.2 Hz, 1H, alkene) .
  • Synthetic routes: Kinetic resolution using titanium catalysts (26% yield for enantiopure (S)-isomer) , tert-butylboronic ester reactions .

Properties

IUPAC Name

4,4-dimethylpent-1-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-5-6(8)7(2,3)4/h5-6,8H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZYULDCQRMQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylpent-1-en-3-ol can be synthesized through several methods. One common method involves the reaction of 3,3-Dimethyl-2-butanone with a suitable reagent to introduce the double bond and hydroxyl group. Another method includes the catalytic hydrogenation of 4,4-Dimethylpent-1-en-3-one .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes typically use metal catalysts such as palladium or platinum to facilitate the hydrogenation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpent-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

4,4-Dimethylpent-1-en-3-ol serves as an intermediate in organic synthesis , facilitating the preparation of more complex molecules. It is involved in various chemical reactions, including:

  • Oxidation : Converts to corresponding ketones or aldehydes.
  • Reduction : Forms saturated alcohols.
  • Substitution : The hydroxyl group can be substituted with other functional groups.

Table 1: Chemical Reactions of this compound

Reaction TypeProductsCommon Reagents
Oxidation4,4-Dimethylpent-1-en-3-onePotassium permanganate (KMnO₄)
Reduction4,4-Dimethylpentan-3-olSodium borohydride (NaBH₄)
SubstitutionVarious derivativesThionyl chloride (SOCl₂)

Biology

In biological research, this compound is being explored for its potential biological activities , particularly its interactions with enzymes and possible anticancer properties. Studies have indicated that it may modulate enzyme activity or interact with cellular receptors, leading to various biological effects.

Medicine

The compound is also being investigated for its therapeutic potential in treating various diseases. Its derivatives are considered precursors for synthesizing pharmaceutical compounds that may exhibit beneficial effects in medical applications .

Industrial Applications

In the industrial sector, this compound is utilized in:

  • The production of fragrances and flavors , where it contributes to specific scent profiles.
  • Development of new materials and chemical processes , enhancing the efficiency and sustainability of manufacturing practices.

Biocatalysis in Pharmaceutical Synthesis

A notable study highlighted the use of lipases for the kinetic resolution of racemic mixtures involving this compound. This biocatalytic approach demonstrated significant promise for sustainable pharmaceutical synthesis by selectively producing one enantiomer over another .

Synthesis of Complex Molecules

Research has shown that this compound can act as a building block in the synthesis of complex organic molecules. For instance, it has been used to synthesize derivatives that possess biological activity against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 4,4-Dimethylpent-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond in its structure allows it to participate in addition reactions, which can modify its activity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

2,4-Dimethylpent-1-en-3-ol (CAS: 19781-54-5)
  • Molecular formula : C₇H₁₄O
  • Key differences : Methyl groups at the 2- and 4-positions instead of 4,4-dimethyl.
  • Safety : Hazardous upon ingestion (H302) .
4-Methylpent-1-en-3-ol (CAS: 4798-45-2)
  • Molecular formula : C₆H₁₂O
  • Key differences : Single methyl group at the 4-position, shorter carbon chain.
  • Synthesis : Undisclosed methods; purity ≥95% .

Derivatives with Additional Functional Groups

Stiripentol (CAS: 49763-96-4)
  • Structure : (E)-1-(Benzo[d][1,3]dioxol-5-yl)-4,4-dimethylpent-1-en-3-ol.
  • Molecular formula : C₁₄H₁₈O₃
  • Key differences : Benzodioxol substituent enhances bioactivity.
  • Applications :
    • Antiepileptic drug (Diacomit®) for Dravet syndrome .
    • Inhibitor of human lactate dehydrogenase A (hLDHA), reducing hepatic oxalate production .
  • Physical properties :
    • Melting point : 73–74°C
    • Boiling point : 365.4°C
    • LogP : 3.39 (indicates high lipophilicity) .
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (CAS: 1518-32-7)
  • Molecular formula : C₁₉H₂₀O
  • Key differences : Diphenyl groups and a terminal alkyne.

Enantiomeric and Stereochemical Variants

(S)-4,4-Dimethyl-1-phenylpentan-3-ol (CAS: 866004-48-0)
  • Molecular formula : C₁₃H₂₀O
  • Key differences : Phenyl substituent at the 1-position; saturated carbon chain.
  • Synthesis : Asymmetric catalysis (11 synthetic routes reported) .
  • Applications : Research focus on chiral auxiliaries .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Key Applications
4,4-Dimethylpent-1-en-3-ol C₇H₁₄O 114.19 N/A N/A Asymmetric synthesis
Stiripentol C₁₄H₁₈O₃ 234.29 365.4 73–74 Antiepileptic drug
2,4-Dimethylpent-1-en-3-ol C₇H₁₄O 114.19 N/A N/A Industrial intermediate

Table 2: Pharmacological Comparison

Compound Therapeutic Target Mechanism of Action Clinical Status
Stiripentol hLDHA, GABA receptors Reduces oxalate production, enhances GABAergic transmission FDA-approved (2018)
This compound N/A Chiral intermediate in synthesis Preclinical research

Biological Activity

4,4-Dimethylpent-1-en-3-ol is an organic compound with the molecular formula C7H14OC_7H_{14}O. As an unsaturated alcohol, it possesses a hydroxyl group (-OH) and a double bond (C=C) in its structure, which contributes to its unique biological activities and potential applications in various fields including pharmaceuticals and organic synthesis .

  • Molecular Weight : 114.19 g/mol
  • Structure : Contains a branched chain with a double bond and a hydroxyl group.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Reaction of 3,3-Dimethyl-2-butanone with suitable reagents to introduce the double bond and hydroxyl group.
  • Catalytic hydrogenation of 4,4-Dimethylpent-1-en-3-one .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and addition reactions due to its hydroxyl and double bond functionalities. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways .

Enzyme Interactions

Research indicates that this compound may act as an enzyme inhibitor or activator. Its structural features allow it to participate in various biochemical reactions:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes, potentially altering their conformation and activity.
  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, modifying its biological interactions .

Antimicrobial Activity

A study evaluated the antimicrobial properties of several unsaturated alcohols, including this compound. Results demonstrated significant inhibition against various bacterial strains, suggesting potential as a natural preservative or therapeutic agent .

Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of compounds structurally similar to this compound. It was found that these compounds could inhibit neutrophil-mediated inflammation, indicating that this compound may possess similar effects .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundUnsaturated AlcoholAntimicrobial, potential anti-inflammatory properties
4,4-Dimethylpentan-3-olSaturated AlcoholLimited biological activity
3,4-Dimethylpentan-2-oneKetoneKnown for different reactivity

Pharmaceutical Development

Due to its biological activities, this compound is being explored as a precursor for synthesizing pharmaceutical compounds. Its ability to modify biological pathways makes it a candidate for drug development targeting various diseases .

Industrial Uses

In addition to its pharmaceutical applications, this compound is utilized in the production of flavors and fragrances due to its pleasant aroma profile. Its unique structure allows it to be used as an intermediate in organic synthesis for more complex molecules .

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